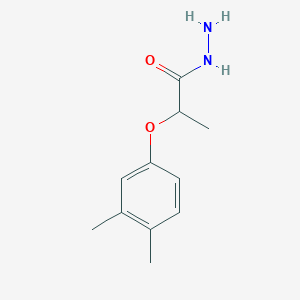

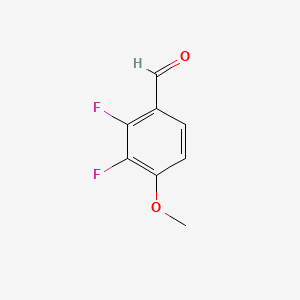

(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

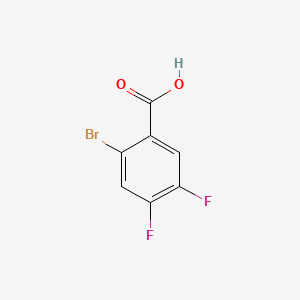

The compound "(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol" is closely related to the class of compounds that have been studied in the provided papers, which are derivatives of pyrazole with potential pharmacological properties. These studies focus on the molecular structure, vibrational frequencies, and electronic properties of similar compounds, which have been investigated both experimentally and theoretically. The compounds contain a pyrazole ring substituted with fluorophenyl and phenyl groups, and their molecular structures have been optimized using computational methods. The presence of electronegative atoms like fluorine suggests these compounds could have interesting electronic and reactive properties .

Synthesis Analysis

Although the provided papers do not detail the synthesis of "this compound" specifically, they do discuss related compounds whose synthesis likely follows similar pathways. The synthesis of such compounds typically involves the formation of the pyrazole ring followed by the introduction of various substituents, such as fluorophenyl and phenyl groups. The optimization of the molecular structure and the vibrational frequencies, which are in agreement with X-ray diffraction (XRD) data, suggest a careful and methodical approach to the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been optimized using computational methods such as Gaussian09 software package, with different basis sets like HF/6-31G(d) and B3LYP/6-311++G(d,p). The geometrical parameters derived from these optimizations are consistent with experimental XRD data, indicating a reliable representation of the actual molecular structure. The stability of the molecules, as indicated by hyper-conjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The studies suggest that the most reactive part of the molecules is the carbonyl group, as indicated by the molecular electrostatic potential (MEP) analysis. The negative charge is predominantly located over the carbonyl group, while the positive regions are over the remaining groups, including the rings. This distribution of charge can influence the reactivity of the molecule, particularly in electrophilic and nucleophilic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds have been explored through various analyses. The HOMO-LUMO analysis is used to determine the charge transfer within the molecule, which is crucial for understanding its electronic properties. The first hyperpolarizability has been calculated to assess the role of these compounds in nonlinear optics, suggesting potential applications in this field. Additionally, molecular docking studies indicate that the compounds might exhibit inhibitory activity against tripeptidyl peptidase II (TPII) and may act as anti-neoplastic agents, which could be significant for the development of new cancer therapies .

Applications De Recherche Scientifique

Antimicrobial Activity

A study by Kumar et al. (2012) explored the synthesis of derivatives closely related to the compound and tested their antimicrobial properties. Several of these compounds demonstrated good antimicrobial activity, with those containing methoxy groups showing particularly high effectiveness (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Photophysical Properties and Molecular Logic Devices

Research by Zammit et al. (2015) investigated the photophysical properties of 1,3,5-triarylpyrazolines, which include compounds structurally similar to the specified chemical. The study highlighted their potential as pH-driven molecular logic devices operating through photoinduced electron transfer and internal charge transfer processes (Zammit, Pappova, Zammit, Gabarretta, & Magri, 2015).

Structural Characterization

Kariuki et al. (2021) synthesized and characterized isostructural compounds with 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, which are structurally related to the specified compound. This study provides insights into the molecular structure and conformation of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Synthesis and Crystal Structures

Loh et al. (2013) conducted a study on the synthesis and crystal structures of N-substituted pyrazolines, which are structurally similar to the specified compound. This research adds to the understanding of the molecular and crystal structures of such compounds (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Potential CNS Depressant and Antipsychotic Agents

Butler et al. (1984) synthesized a series of compounds including (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which showed central nervous system depressant activity, potential anticonvulsant properties, and potential antipsychotic effects. This research may provide a basis for the development of new CNS drugs (Butler, Wise, & Dewald, 1984).

Safety and Hazards

The safety data sheet for a related compound, “(2-Fluorophenyl)piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed or in contact with skin .

Mécanisme D'action

Target of Action

For instance, a compound with a similar fluorophenyl group has been reported to inhibit Equilibrative Nucleoside Transporters (ENTs), showing more selectivity towards ENT2 .

Biochemical Pathways

For instance, compounds with a similar fluorophenyl group have been reported to inhibit the function of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function .

Propriétés

IUPAC Name |

[1-(2-fluorophenyl)-3-phenylpyrazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c17-14-8-4-5-9-15(14)19-10-13(11-20)16(18-19)12-6-2-1-3-7-12/h1-10,20H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBVPCNKHZTKRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

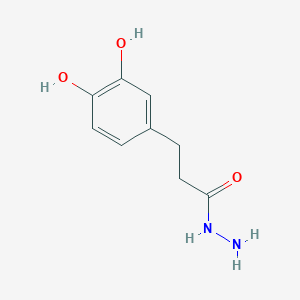

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)

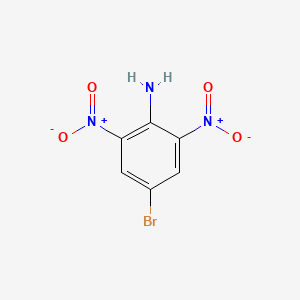

![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)

![2-[(2,6-Dimethylphenoxy)methyl]oxirane](/img/structure/B1334277.png)